(E)-3-(4-nitrophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide
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Overview
Description
(E)-3-(4-nitrophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide is an organic compound characterized by its complex structure, which includes a nitrophenyl group, a pyridinyl group, and a thiazolyl group linked through an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-nitrophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Acrylamide Formation: The final step involves the formation of the acrylamide moiety through a condensation reaction between the thiazole-pyridine intermediate and 4-nitrobenzaldehyde, followed by an amide formation reaction with acrylamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-nitrophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions, particularly at the β-carbon of the acrylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acrylamides.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-nitrophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-nitrophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyridinyl and thiazolyl groups can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-nitrophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide: Similar structure but with a pyridin-3-yl group instead of pyridin-4-yl.
(E)-3-(4-nitrophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acrylamide: Similar structure but with a pyridin-2-yl group.
(E)-3-(4-aminophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide: Similar structure but with an aminophenyl group instead of a nitrophenyl group.
Uniqueness
(E)-3-(4-nitrophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide is unique due to the specific positioning of its functional groups, which allows for distinct interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c22-16(6-3-12-1-4-14(5-2-12)21(23)24)20-17-19-15(11-25-17)13-7-9-18-10-8-13/h1-11H,(H,19,20,22)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEXTNAGQHAYRV-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC(=CS2)C3=CC=NC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC(=CS2)C3=CC=NC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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